molecular formula C20H22ClN7O2 B2475207 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone CAS No. 1797697-09-6

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone

Cat. No.: B2475207
CAS No.: 1797697-09-6
M. Wt: 427.89
InChI Key: URPKREIPCYYCMO-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 6 with a 1H-1,2,4-triazol-1-yl group, linked via a piperazine moiety to a 4-chloro-3,5-dimethylphenoxy-ethanone group.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7O2/c1-14-9-16(10-15(2)20(14)21)30-11-19(29)27-7-5-26(6-8-27)17-3-4-18(25-24-17)28-13-22-12-23-28/h3-4,9-10,12-13H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPKREIPCYYCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N7O4C_{20}H_{21}N_{7}O_{4}, with a molecular weight of approximately 423.43 g/mol. The structure includes several functional groups that contribute to its biological activity:

  • Triazole Ring : Known for its role in various biological activities.
  • Pyridazine and Piperazine Moieties : Often associated with neuroactive and anti-inflammatory properties.
  • Chlorine and Dimethyl Substituents : These groups can enhance lipophilicity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative of the triazole class showed an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating potent cytotoxicity . The mechanism of action often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells.

Antimicrobial Activity

Compounds related to the target structure have demonstrated antimicrobial properties against a range of pathogens. Research has shown that derivatives featuring triazole rings exhibit moderate to significant activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis . The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt cellular processes in microorganisms.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Studies suggest that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives have shown superior selectivity for COX-2 over COX-1 compared to traditional anti-inflammatory drugs like Meloxicam . This selectivity is beneficial for reducing side effects associated with non-selective COX inhibitors.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the cytotoxic effects of triazole derivatives on BT-474 cells; IC50 = 0.99 μM .
Study 2 Explored antimicrobial activity; significant inhibition against Staphylococcus aureus .
Study 3 Evaluated anti-inflammatory properties; showed selective COX-2 inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Core Heterocycle Substituents Potential Biological Activity References
Target Compound 498.93* Pyridazine Triazole, piperazine, chloro-dimethylphenoxy Kinase inhibition (hypothesized)
(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) 504.0 Pyrimidine Triazole, methylpiperazine, chlorophenyl Kinase inhibition (implied)

*Calculated using standard atomic weights.

Key Structural Differences and Implications:

Core Heterocycle :

  • The target compound uses a pyridazine ring, whereas compound w3 employs a pyrimidine . Pyridazine’s electron-deficient nature may enhance binding to polar enzyme pockets, while pyrimidine’s resonance stability could improve metabolic resistance.

The piperazine linker in the target compound offers conformational flexibility, while w3’s methylpiperazine introduces steric hindrance, possibly altering receptor interactions .

Differences in heterocycle reactivity (pyridazine vs. pyrimidine) may necessitate adjusted reaction conditions.

Research Findings and Hypotheses

  • Biological Activity :
    Triazole-containing compounds often target enzymes via metal coordination (e.g., cytochrome P450 or kinases). The pyridazine-triazole system in the target compound may exhibit stronger π-π stacking than pyrimidine-based analogs, influencing selectivity .

  • Comparative analysis with w3’s structure (if available) could clarify binding modes.
  • Pharmacokinetics: The chloro-dimethylphenoxy group may extend half-life due to increased lipophilicity but could pose challenges in aqueous solubility, a common trade-off in drug design.

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